Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate
CAS No.:
Cat. No.: VC19793995
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H29N3O3 |
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Molecular Weight | 347.5 g/mol |
IUPAC Name | benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3 |
Standard InChI Key | PSBXASJIQIQREC-UHFFFAOYSA-N |
Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a synthetic organic compound with potential applications in biochemical and pharmacological research. The structure incorporates a benzyl group, a pyrrolidine ring, and an amino acid derivative, suggesting its utility in peptide chemistry or as a pharmacophore in drug discovery.
Structural Features
3.1. Functional Groups
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Benzyl group: Contributes to hydrophobic interactions in biological systems.
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Pyrrolidine ring: Commonly found in bioactive molecules, enhancing binding affinity.
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Amide bond: Provides stability and rigidity to the molecule.
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Amino group: Imparts basicity and potential for hydrogen bonding.
3.2. Stereochemistry
The compound's stereochemical configuration, (R)- and (S)-, influences its interaction with biological targets like enzymes or receptors.
Synthesis Pathway
The synthesis of Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves:
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Formation of the pyrrolidine scaffold: Through cyclization reactions.
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Introduction of the benzyl group: Via alkylation or reductive amination.
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Amidation reaction: Coupling the amino acid derivative with the pyrrolidine intermediate.
This multi-step process requires precise control of reaction conditions to maintain stereochemical integrity.
Biological Activity and Applications
5.1. Drug Discovery
The compound's structural motifs suggest potential as:
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A protease inhibitor (due to its amide bond and stereochemistry).
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A ligand for receptor-based studies in neuropharmacology.
5.2. In Silico Predictions
Using Lipinski's Rule of Five, the compound is predicted to have good oral bioavailability:
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Molecular weight < 500 g/mol.
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Hydrogen bond donors/acceptors within acceptable limits.
Comparative Analysis with Related Compounds
Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Potential Use |
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Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate | 289.4 | Benzyl, pyrrolidine, amide | Peptide mimicry, drug design |
(E)-1-(3-Benzoyl-4-phenylpyrrolidinyl)-propane | ~300 | Benzoyl, phenyl | Antioxidant studies |
(R)-2-(4-benzyl-piperidinyl)methyl-pyrrolidine | ~400 | Piperidine, benzyl | CNS-targeted drug candidates |
Research Findings and Future Directions
7.1 Experimental Data
While specific experimental data for this compound is limited, similar structures have demonstrated:
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Protease inhibition.
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Modulation of receptor-ligand interactions.
7.2 Future Studies
Further exploration could include:
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Biological assays: To evaluate enzymatic inhibition or receptor binding.
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Pharmacokinetics studies: To determine absorption, distribution, metabolism, and excretion (ADME).
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Derivatization: To enhance activity or selectivity through structural modifications.
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